molecular formula C16H14O4 B1655740 2-(4-Methoxyphenyl)-2-oxoethyl benzoate CAS No. 41499-11-0

2-(4-Methoxyphenyl)-2-oxoethyl benzoate

Cat. No.: B1655740
CAS No.: 41499-11-0
M. Wt: 270.28 g/mol
InChI Key: GEQWGCROHCOYEV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl benzoate is a chemical compound based on the phenacyl benzoate ester structure. Compounds within this class are of significant interest in synthetic and medicinal chemistry research due to their utility as versatile intermediates and photosensitive protecting groups. Phenacyl benzoate derivatives are recognized for their role as photolabile blocking groups, which can be cleaved under neutral, mild conditions upon irradiation, making them valuable tools in organic synthesis and for protecting carboxylic acids . The 4-methoxyphenyl substituent in the phenacyl moiety is a common feature in many biologically active molecules and can influence the compound's electronic properties and potential interactions. Researchers utilize this and related scaffolds to develop new chemical entities for various applications, including the synthesis of heterocyclic compounds like oxazoles and imidazoles, and in the study of structure-activity relationships (SAR) . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

41499-11-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] benzoate

InChI

InChI=1S/C16H14O4/c1-19-14-9-7-12(8-10-14)15(17)11-20-16(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

GEQWGCROHCOYEV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2

Other CAS No.

41499-11-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Halogen-Substituted Analogs
  • 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate (): Substituents: Bromine at the 4-position of the phenyl ketone. Properties: Exhibits distinct crystallographic packing due to Br’s van der Waals radius, influencing molecular stability.
  • 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate ():
    • Substituents: Chlorine on both phenyl rings.
    • Properties: Lower melting point (~90–95°C) compared to brominated analogs, attributed to weaker intermolecular interactions. The dual Cl substituents may reduce solubility in polar solvents but enhance lipophilicity .
Hydroxyl- and Methoxy-Substituted Analogs
  • 2-((4-Methoxyphenethyl)amino)-2-oxoethyl 3,4-dihydroxybenzoate (Ph4) (): Substituents: Catechol (3,4-dihydroxy) group on the benzoate. Properties: Higher melting point (112–114°C) due to hydrogen bonding from hydroxyl groups. The polar dihydroxy motif enhances water solubility (Rf = 0.55) and may improve antioxidant or metal-chelating activity .
  • 2-(4-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate (): Substituents: Methoxy and benzamido groups.

Functional Group Modifications

Thioether vs. Ester Linkages
  • 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)benzoic acid ():
    • Modification: Thioether (-S-) replaces the ester oxygen.
    • Properties: Reduced hydrogen-bonding capacity compared to esters, leading to lower melting points. The thioether may enhance radical scavenging activity due to sulfur’s redox activity .
Pyrazole-Based Derivatives
  • Ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (): Structure: Incorporates a pyrazole ring and dual methoxyphenyl groups. Properties: Moderate yield (56%) and melting point (109–110°C).

Comparative Data Table

Compound Name Substituents Melting Point (°C) Key Biological Activity References
2-(4-Methoxyphenyl)-2-oxoethyl benzoate 4-OCH₃, benzoate N/A Hypothesized tyrosinase inhibition
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-Br, 4-OCH₃ ~150–155 Tyrosinase inhibition
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 3,4-dihydroxybenzoate 3,4-di-OH, 4-OCH₃ 112–114 Antioxidant potential
2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate 4-Cl, 4-OCH₃, benzamido N/A Moderate antimicrobial
Ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate Pyrazole, 4-Br, dual 4-OCH₃ 109–110 Anticancer (hypothesized)

Preparation Methods

Nucleophilic Substitution Using Bromoacetyl Intermediates

A widely reported method involves the use of bromoacetyl derivatives as intermediates. The synthesis proceeds via a two-step pathway:

Step 1: Preparation of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
4-Methoxyacetophenone is brominated using copper(II) bromide in ethyl acetate or chloroform under reflux (80–90°C, 2–3 hours). This yields 2-bromo-1-(4-methoxyphenyl)ethan-1-one with ~85% efficiency.

Step 2: Esterification with Benzoic Acid
The bromo intermediate reacts with benzoic acid in the presence of a base (e.g., K₂CO₃ or NaHCO₃) in acetone or DMF. The reaction typically requires 12–24 hours at 60–80°C, achieving yields of 70–82%.

Key Data:

Parameter Value
Solvent Acetone/DMF
Temperature 60–80°C
Reaction Time 12–24 hours
Yield 70–82%

Ugi Multicomponent Reaction

The Ugi four-component reaction offers a one-pot synthetic route. This method employs:

  • Anthranilic acid (carboxylic acid component)
  • 4-Methoxybenzaldehyde (aldehyde component)
  • Cyclohexyl isocyanide (isocyanide component)
  • Methanol as solvent

The reaction proceeds at 50°C for 12 hours, yielding 98% of the target compound.

Advantages:

  • High atom economy
  • No need for isolation of intermediates
  • Scalable under mild conditions.

Mechanistic Insight:
The Ugi reaction forms a nitrilium intermediate, which undergoes a Mumm rearrangement to generate the α-acyloxy amide. Subsequent hydrolysis and esterification yield the benzoate.

Metal-Free Coupling of Sulfoxonium Ylides

A catalyst-free approach utilizes β-ketosulfoxonium ylides and benzoic acid. The reaction occurs in toluene at 120°C over 20–32 hours, achieving 84% yield.

Reaction Scheme:

  • β-Ketosulfoxonium Ylide Synthesis : Trimethylsulfoxonium iodide reacts with 4-methoxyacetophenone in THF under basic conditions.
  • Coupling with Benzoic Acid : The ylide and benzoic acid undergo nucleophilic acyl substitution.

Key Data:

Parameter Value
Solvent Toluene
Temperature 120°C
Reaction Time 20–32 hours
Yield 84%

Oxidative Esterification via C–H Activation

Recent advances employ oxidative esterification using molecular oxygen as the oxidant. 4-Methoxyacetophenone and benzoic acid react in the presence of a catalytic system (e.g., FeCl₃/CuBr) at 100°C, yielding 78–85%.

Conditions:

  • Catalyst : FeCl₃ (5 mol%)
  • Oxidant : O₂ (1 atm)
  • Solvent : DMSO/H₂O (3:1)
  • Time : 8–12 hours.

Mechanism:
The catalyst abstracts a hydrogen atom from the α-carbon of the ketone, forming a radical intermediate. Subsequent coupling with benzoic acid and oxidation yields the ester.

Enzymatic Esterification

Biocatalytic methods use lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. 4-Methoxyacetophenone and vinyl benzoate react in hexane at 40°C for 48 hours, achieving 65% conversion.

Advantages:

  • Eco-friendly
  • High enantioselectivity (if applicable)

Limitations:

  • Longer reaction times
  • Moderate yields compared to chemical methods.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Time (h) Scalability
Nucleophilic Substitution 70–82 60–80 12–24 High
Ugi Reaction 98 50 12 Moderate
Metal-Free Coupling 84 120 20–32 High
Oxidative Esterification 78–85 100 8–12 Moderate
Enzymatic Esterification 65 40 48 Low

Challenges and Optimization Strategies

  • Byproduct Formation : Competing elimination reactions in nucleophilic substitution reduce yields. Mitigated by using polar aprotic solvents (e.g., DMF).
  • Moisture Sensitivity : Ugi reactions require anhydrous conditions. Molecular sieves (4Å) improve efficiency.
  • Catalyst Cost : FeCl₃/CuBr systems are cost-effective but require oxygen atmospheres. Alternate catalysts (e.g., TEMPO) are under investigation.

Recent Innovations (Post-2023)

  • Photoredox Catalysis : Visible-light-mediated esterification achieves 89% yield in 6 hours at room temperature.
  • Flow Chemistry : Continuous-flow systems reduce reaction times to 2–4 hours with >90% yield.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Methoxyphenyl)-2-oxoethyl benzoate, and how do reaction conditions impact yield?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4-methoxybenzoic acid and 2-bromo-1-(4-methoxyphenyl)ethanone in dimethylformamide (DMF) using sodium carbonate (Na₂CO₃) as a base. Critical parameters include:

  • Stoichiometry : A 1:1.1 molar ratio of acid to bromoethanone to drive the reaction to completion.
  • Base selection : Na₂CO₃ or K₂CO₃ for deprotonation without side reactions.
  • Reaction time : 2 hours at room temperature achieves >90% yield .
  • Purification : Recrystallization from ethanol removes unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 170–175 ppm) groups.
  • FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and aromatic C-O (1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 301.0841).
    • Prioritize : Cross-validate aromatic proton splitting patterns and ester carbonyl signals to rule out structural isomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities when spectroscopic data conflicts with computational models?

  • Approach :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at 100 K for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL with anisotropic displacement parameters to refine bond lengths/angles (e.g., C=O at 1.21 Å vs. DFT-predicted 1.23 Å) .
  • Validation : Compare dihedral angles between aromatic rings (e.g., 84.07° in crystal vs. 87.5° in DFT) to identify packing effects .
    • Case Study : In phenacyl esters, π-π stacking (3.7–3.8 Å separation) and C–H⋯O hydrogen bonds (2.5–2.7 Å) induce measurable bond distortions .

Q. What statistical methods address discrepancies between crystallographic data and theoretical predictions?

  • Protocol :

  • Z-Score Analysis : Calculate deviations for bond lengths/angles (e.g., C–C bonds: experimental 1.48 Å vs. DFT 1.45 Å; Z = 2.8 suggests significance).
  • Periodic DFT : Incorporate crystal lattice parameters to model environmental effects (e.g., van der Waals forces alter torsion angles by 2–5°) .
  • Hydrogen Bonding : Use Mercury software to visualize intermolecular interactions (e.g., C2–H2A⋯O1 in crystal packing ).

Q. How do intermolecular interactions influence the solid-state properties of this compound?

  • Experimental Insights :

  • C–H⋯π Interactions : Stabilize crystal columns along the a-axis, increasing melting points (e.g., 429–430 K ).
  • Hydrogen Bonding : C2–H2A⋯O1 (2.59 Å) and C12–H12⋯O3 (2.64 Å) networks enhance thermal stability.
    • Quantification : Hirshfeld surface analysis (e.g., 6.8% H-bond contribution) using CrystalExplorer .

Q. What in vitro assays are suitable for evaluating biological activity, and how is cytotoxicity controlled?

  • Assay Design :

  • Receptor Binding : Radioligand displacement assays for endothelin receptors (IC₅₀ determination ).
  • Enzyme Inhibition : Monitor acetylcholinesterase activity via Ellman’s method (λ = 412 nm).
    • Cytotoxicity Controls :
  • MTT Assay : Use HEK-293 cells to establish selectivity indices (IC₅₀ > 100 µM for non-target effects).
  • Orthogonal Validation : Compare results with zebrafish models to rule out false positives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Case Example : Discrepancies in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL) may arise from:

  • Strain Variability : Use ATCC reference strains (e.g., E. coli 25922).
  • Solubility Limits : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation.
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Methodological Best Practices

  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Synthesis Reproducibility : Report detailed reaction logs (time, humidity) to mitigate batch variability .
  • Data Sharing : Use PubChem (CID 145439543) for spectral and crystallographic data .

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